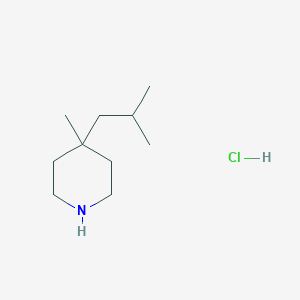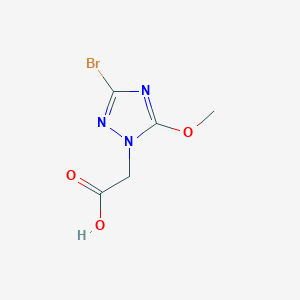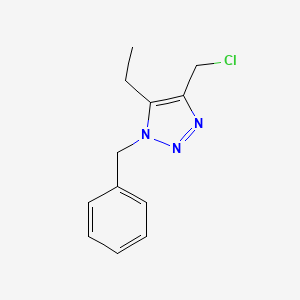
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Overview
Description
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21N.ClH . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride consists of a piperidine ring substituted with methyl and isobutyl groups . The exact 3D conformer and 2D structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a solid at room temperature . Its molecular weight is 191.74 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Metabolic and Thermogenic Effects
- Metabolic Activity in Obese Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a related compound, has shown to reduce food intake and weight gain in obese rats. It increases the concentration of free fatty acids in these rats when administered chronically (Massicot, Steiner, & Godfroid, 1985).
- Energy Expenditure Activation : This compound, also chemically unrelated to amphetamine, increases energy expenditure in rats by elevating resting oxygen consumption and disrupting oxidative phosphorylation, partially explaining its effect on resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Crystallography and Molecular Structure
- Molecular and Crystal Structures : The molecular and crystal structures of related hydroxy derivatives of hydropyridine provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
- Structure of Piperidinium Chloride : Research on 4-Piperidinecarboxylic acid hydrochloride highlights its crystal structure and its implications for molecular interactions and packing (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biochemical Studies
- Anti-Acetylcholinesterase Activity : Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are similar in structure, show significant anti-acetylcholinesterase activity, important in the context of antidementia agents (Sugimoto et al., 1990).
- Antimicrobial Properties : Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid show higher antibacterial and antifungal activity compared to the free ligand (Shahzadi et al., 2006).
Neuropharmacological Aspects
- Feeding Behavior and Toxicity : The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride impacts feeding behavior by affecting the satiety center and reducing obesity in mice, with low toxicity and without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
- Pharmacological Properties : The derivative 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride shows significant effects on the central nervous system and cardio-vascular system in experimental animals (Makulska & Jeske, 1975).
Safety and Hazards
The safety data sheet for 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride indicates that it may cause burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Mechanism of Action
properties
IUPAC Name |
4-methyl-4-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-10(3)4-6-11-7-5-10;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJHKFSPECCPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride | |
CAS RN |
1089317-11-2 | |
| Record name | 4-methyl-4-(2-methylpropyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)


![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)



